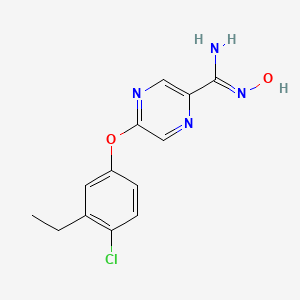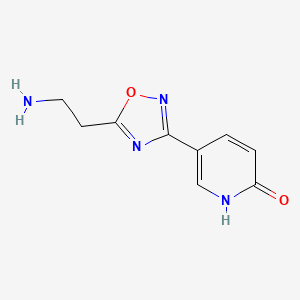
5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol
Descripción general
Descripción
5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol is a heterocyclic compound that features both an oxadiazole and a pyridine ring
Métodos De Preparación
The synthesis of 5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine moiety. One common synthetic route includes the cyclization of a suitable precursor containing the necessary functional groups under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Análisis De Reacciones Químicas
5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Cyclization: Intramolecular reactions can lead to the formation of additional rings, enhancing the compound’s complexity and potential activity
Aplicaciones Científicas De Investigación
5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol has been explored for various scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being investigated for treating diseases, including its role as an antimicrobial or anticancer agent.
Industry: The compound’s stability and reactivity make it useful in developing new industrial processes and materials
Mecanismo De Acción
The mechanism of action of 5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar compounds to 5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol include other heterocyclic molecules with oxadiazole and pyridine rings. These compounds may share some biological activities but differ in their specific interactions and efficacy. Examples include:
Pyrrolopyrazine derivatives: Known for their antimicrobial and anticancer activities.
Pyrimidine derivatives: Exhibiting diverse biological activities, including antiviral and antifibrotic properties.
This compound stands out due to its unique combination of functional groups, which may confer distinct biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
5-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-4-3-8-12-9(13-15-8)6-1-2-7(14)11-5-6/h1-2,5H,3-4,10H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMSEDFVGQDNGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C2=NOC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Isobutyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1487001.png)
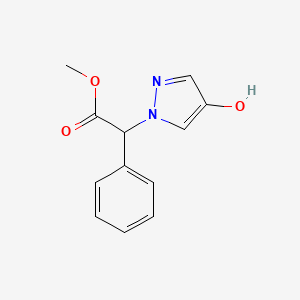
![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1487003.png)
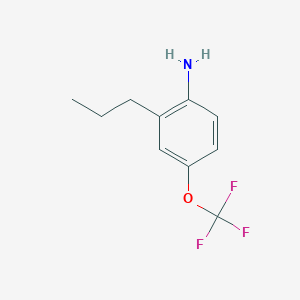
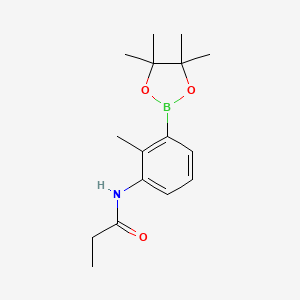
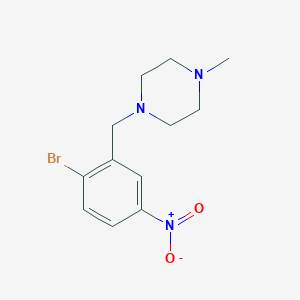


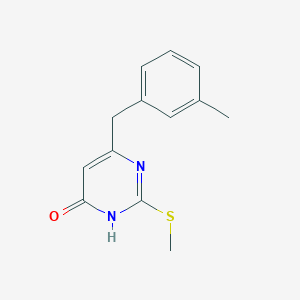
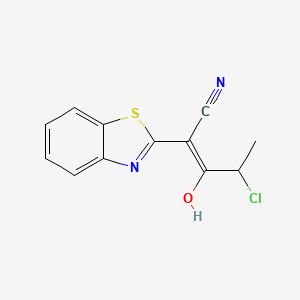
![2-[(3,5-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1487018.png)
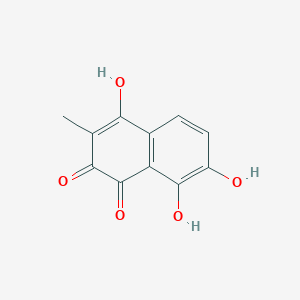
![8,8-Dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-4-carboxylic acid](/img/structure/B1487021.png)
